1,1,3-Tris(2-chloroethoxy)propane
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Overview
Description
1,1,3-Tris(2-chloroethoxy)propane is an organic compound with the molecular formula C9H17Cl3O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of three chloroethoxy groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tris(2-chloroethoxy)propane can be synthesized through the reaction of acrolein with 2-chloroethanol. The reaction involves the addition of 2-chloroethanol to acrolein, resulting in the formation of acrolein bis-2-chloroethyl acetal and this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of acrolein and 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tris(2-chloroethoxy)propane undergoes various chemical reactions, including substitution and elimination reactions. For example, the reaction with sodium methoxide, ethoxide, and isopropoxide results in the substitution of one chlorine atom with methoxy, ethoxy, or isopropoxy groups . Additionally, the reaction with sodium butoxide and t-butoxide leads to the elimination of hydrogen chloride, forming 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane .
Common Reagents and Conditions:
- Sodium methoxide, ethoxide, and isopropoxide for substitution reactions.
- Sodium butoxide and t-butoxide for elimination reactions.
Major Products Formed:
- 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-ethoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-isopropoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane
Scientific Research Applications
1,1,3-Tris(2-chloroethoxy)propane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds. The compound’s reactivity makes it valuable for studying substitution and elimination reactions .
Mechanism of Action
The mechanism of action of 1,1,3-tris(2-chloroethoxy)propane involves its reactivity with nucleophiles, leading to substitution or elimination reactions. The presence of chloroethoxy groups makes the compound susceptible to nucleophilic attack, resulting in the formation of various substituted or eliminated products .
Comparison with Similar Compounds
- Acrolein bis-2-chloroethyl acetal
- 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-ethoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-isopropoxyethoxy)propane
Uniqueness: 1,1,3-Tris(2-chloroethoxy)propane is unique due to its three chloroethoxy groups, which provide multiple sites for chemical reactions. This makes it a versatile compound for various synthetic applications and research studies .
Properties
CAS No. |
688-78-8 |
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Molecular Formula |
C9H17Cl3O3 |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
1,1,3-tris(2-chloroethoxy)propane |
InChI |
InChI=1S/C9H17Cl3O3/c10-2-6-13-5-1-9(14-7-3-11)15-8-4-12/h9H,1-8H2 |
InChI Key |
QHRNWCLHOBWELK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)C(OCCCl)OCCCl |
Origin of Product |
United States |
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